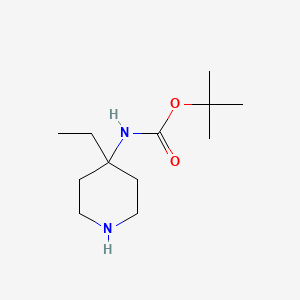![molecular formula C18H17ClN2O3S B2541697 {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone CAS No. 303987-87-3](/img/structure/B2541697.png)
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone” is a chemical compound with the molecular formula C18H17ClN2O3S and a molecular weight of 376.86 . It is also known by other synonyms such as “[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-piperidin-1-ylmethanone” and "Methanone, [4-[(4-chlorophenyl)thio]-3-nitrophenyl]-1-piperidinyl-" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H17ClN2O3S. It contains 18 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule would be determined by a variety of factors, including the specific synthesis process used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (376.86) and its molecular formula (C18H17ClN2O3S) . Other properties such as boiling point, melting point, and density are not provided in the search results .Scientific Research Applications
Structural Characterization and Synthesis Methodologies
Structural Characterization in Drug Synthesis
The crystal and molecular structure of related compounds are crucial in the synthesis of new anti-tuberculosis drug candidates. For example, a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, which is a new class of anti-tuberculosis drugs, was reported, emphasizing the importance of structural characterization in drug development (Eckhardt et al., 2020).
Synthesis of Antimicrobial Compounds
The synthesis and in vitro antimicrobial activity of difluorophenyl (piperidin-4-yl)methanone oxime derivatives highlight the potential of these compounds in developing new antibacterial and antifungal agents. Some derivatives showed significant antimicrobial activity against pathogenic strains, suggesting the compound's utility in creating new therapeutic agents (Mallesha & Mohana, 2014).
Biological Activities
Anticancer and Antituberculosis Activities
Research into piperidine derivatives, including those structurally related to the specified compound, has shown significant potential in treating diseases such as cancer and tuberculosis. For instance, novel pyrazoline derivatives exhibited potent anti-inflammatory and antibacterial activities, with some showing high efficacy in vivo against inflammatory conditions and bacterial infections. This suggests that modifications to the piperidine moiety can lead to promising therapeutic agents (Ravula et al., 2016).
Enzyme Inhibition for Alzheimer’s Disease
N-substituted derivatives of certain piperidinyl compounds were synthesized to evaluate new drug candidates for Alzheimer’s disease, highlighting the potential of piperidine derivatives in addressing neurodegenerative diseases through enzyme inhibition mechanisms (Rehman et al., 2018).
Material Science Applications
- Polyimide Synthesis for Optical Applications: Research into thiophenyl-substituted benzidines, related to the structural framework of the specified compound, led to the synthesis of transparent polyimides with high refractive indices and small birefringence, suitable for optical applications. This showcases the compound's relevance in developing advanced materials with specific optical properties (Tapaswi et al., 2015).
properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-14-5-7-15(8-6-14)25-17-9-4-13(12-16(17)21(23)24)18(22)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMRPPGIOVFBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride](/img/structure/B2541614.png)

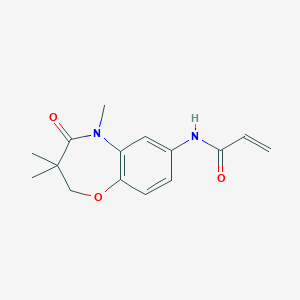
![Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate](/img/no-structure.png)
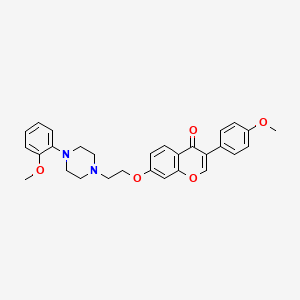
![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2541620.png)
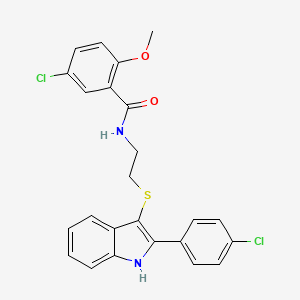

![2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide](/img/structure/B2541627.png)
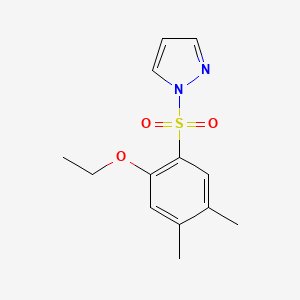
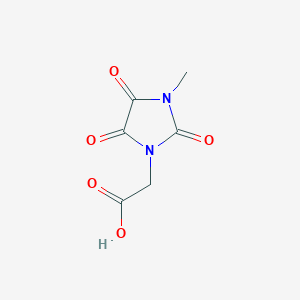
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-hydroxypropyl)oxamide](/img/structure/B2541631.png)

